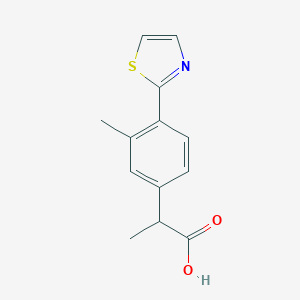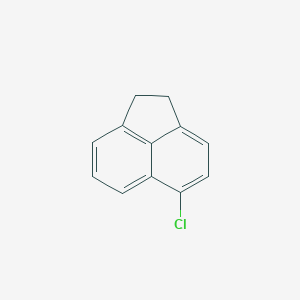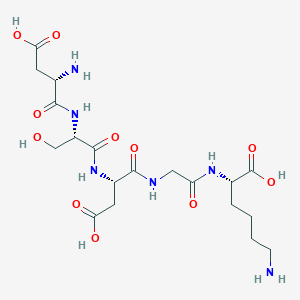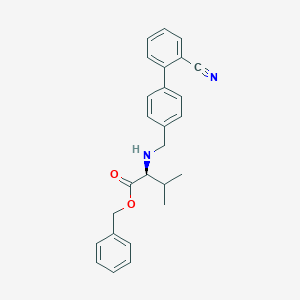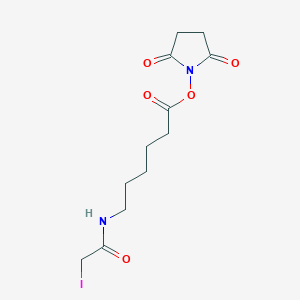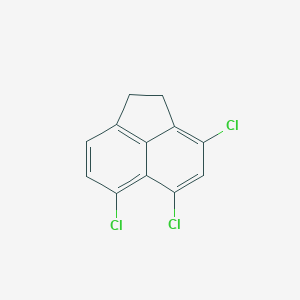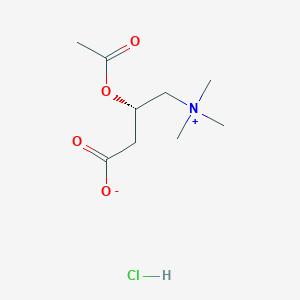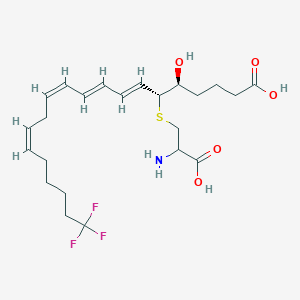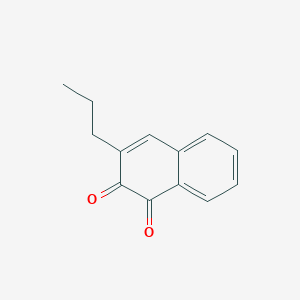
3-Propylnaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propylnaphthalene-1,2-dione, also known as 3-PND, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of naphthalene derivatives and has a molecular weight of 206.27 g/mol.
Aplicaciones Científicas De Investigación
3-Propylnaphthalene-1,2-dione has shown potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, 3-Propylnaphthalene-1,2-dione has been reported to have anti-inflammatory and anti-tumor activities. It has also been reported to inhibit the growth of cancer cells in vitro. In material science, 3-Propylnaphthalene-1,2-dione has been used as a building block for the synthesis of various organic materials. In organic chemistry, 3-Propylnaphthalene-1,2-dione has been used as a starting material for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 3-Propylnaphthalene-1,2-dione is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, 3-Propylnaphthalene-1,2-dione may reduce inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Propylnaphthalene-1,2-dione have been studied in vitro and in vivo. In vitro studies have shown that 3-Propylnaphthalene-1,2-dione inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that 3-Propylnaphthalene-1,2-dione reduces tumor growth and inflammation in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of 3-Propylnaphthalene-1,2-dione.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Propylnaphthalene-1,2-dione in lab experiments is its availability. 3-Propylnaphthalene-1,2-dione can be easily synthesized in the lab using the methods described above. Another advantage is its potential applications in various fields. However, one limitation is the lack of information on its toxicity and side effects. More studies are needed to fully understand the safety profile of 3-Propylnaphthalene-1,2-dione.
Direcciones Futuras
There are several future directions for the research on 3-Propylnaphthalene-1,2-dione. One direction is to study its potential applications in drug discovery. 3-Propylnaphthalene-1,2-dione has shown anti-inflammatory and anti-tumor activities, and it may be used as a starting point for the development of new drugs. Another direction is to study its mechanism of action in more detail. Understanding the mechanism of action of 3-Propylnaphthalene-1,2-dione may lead to the development of more potent and selective inhibitors of COX-2. Finally, more studies are needed to fully understand the safety profile of 3-Propylnaphthalene-1,2-dione. This will be important for its potential use in humans.
Conclusion:
In conclusion, 3-Propylnaphthalene-1,2-dione is a chemical compound that has shown potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. The synthesis of 3-Propylnaphthalene-1,2-dione can be achieved through various methods, and its mechanism of action is not fully understood. However, it has been reported to have anti-inflammatory and anti-tumor activities. More studies are needed to fully understand the biochemical and physiological effects of 3-Propylnaphthalene-1,2-dione and its safety profile.
Métodos De Síntesis
The synthesis of 3-Propylnaphthalene-1,2-dione can be achieved through various methods, including the reaction of 3-propylbenzoyl chloride with 1,2-naphthoquinone in the presence of a base. Another method involves the reaction of 3-propylbenzoyl chloride with 1,2-naphthalenediol in the presence of a base. These methods have been reported in the literature, and the yields have been found to be satisfactory.
Propiedades
Número CAS |
129113-06-0 |
|---|---|
Nombre del producto |
3-Propylnaphthalene-1,2-dione |
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
3-propylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-2-5-10-8-9-6-3-4-7-11(9)13(15)12(10)14/h3-4,6-8H,2,5H2,1H3 |
Clave InChI |
NYPGWCCTBYRYOL-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=CC=CC=C2C(=O)C1=O |
SMILES canónico |
CCCC1=CC2=CC=CC=C2C(=O)C1=O |
Sinónimos |
1,2-Naphthalenedione, 3-propyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)
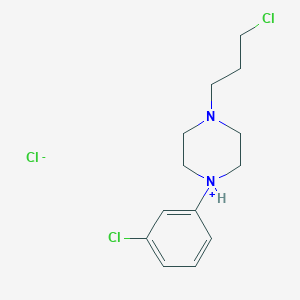
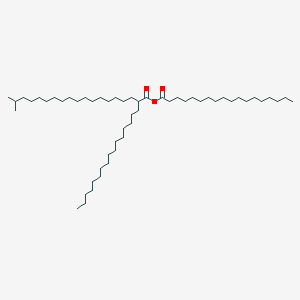
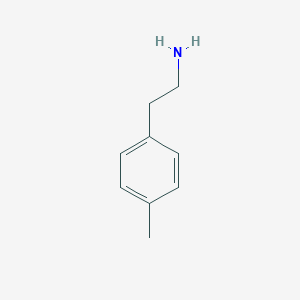
![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)
